3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzenesulfonyl group and a 4-chlorobenzylamine substituent. The 4-chlorophenylmethyl substituent introduces hydrophobic and electron-withdrawing characteristics, which are critical for modulating bioactivity and solubility .
Its synthesis typically involves multi-step reactions, such as cyclization of precursor triazolopyrimidines or nucleophilic substitution on halogenated intermediates .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c23-16-12-10-15(11-13-16)14-24-20-18-8-4-5-9-19(18)28-21(25-20)22(26-27-28)31(29,30)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSIZZPFNUXXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate azide and alkyne precursor under copper-catalyzed conditions.
Introduction of the quinazoline ring: This step involves the condensation of the triazole intermediate with a suitable quinazoline precursor.
Functional group modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Sulfonylation: The phenylsulfonyl group can participate in further sulfonylation reactions to form sulfonamide derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
1. Anticancer Activity
- Studies have indicated that compounds with triazole and quinazoline moieties can exhibit cytotoxic effects against various cancer cell lines. The presence of the benzenesulfonyl group may enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.
2. Antimicrobial Properties
- Research has shown that similar sulfonamide derivatives possess antimicrobial properties. The triazole ring may contribute to the inhibition of bacterial growth by disrupting cell wall synthesis or altering metabolic pathways.
3. Inhibition of Enzymatic Activity
- The compound may act as an inhibitor of certain enzymes involved in inflammatory responses or metabolic processes. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation or abnormal metabolic activity.
Therapeutic Potential
The therapeutic potential of 3-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be summarized as follows:
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Inhibition of cancer cell proliferation |
| Antimicrobial Therapy | Effective against resistant bacterial strains |
| Anti-inflammatory | Reduction of inflammatory cytokines |
Case Studies and Research Findings
Several studies have explored the applications of compounds related to 3-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. The findings suggest that modifications to the quinazoline structure can enhance anticancer activity.
Case Study 2: Antimicrobial Screening
Research conducted on a series of sulfonamide derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide group in enhancing the binding affinity to bacterial enzymes.
Case Study 3: Enzyme Inhibition
A pharmacological study indicated that similar triazole compounds could effectively inhibit specific enzymes involved in inflammatory pathways, leading to reduced levels of pro-inflammatory mediators in vitro. This suggests potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Sulfonyl Group Modifications: The target compound’s benzenesulfonyl group (electron-deficient) contrasts with the 4-methylbenzenesulfonyl (tosyl) group in , which introduces steric hindrance and electron-donating effects. Tosyl derivatives often exhibit altered metabolic stability and binding affinity due to increased hydrophobicity .
Aromatic Substituent Effects :
- The 4-chlorophenylmethyl group in the target compound enhances lipophilicity compared to the 4-ethoxyphenyl group in , which may improve membrane permeability but reduce aqueous solubility.
- Carboxamide-containing derivatives (e.g., ) introduce hydrogen-bonding capabilities, which could enhance target selectivity but may compromise blood-brain barrier penetration.
Key Findings :
Antimicrobial Activity :
- Triazolopyrimidine analogues (e.g., ) demonstrate potent antimalarial and antitubercular activities, suggesting that the triazoloquinazoline core in the target compound may share similar mechanisms, such as interference with folate biosynthesis or ATP-binding pockets .
- The 4-chlorophenyl group is a common motif in antimicrobial agents, as seen in , where it contributes to target binding via hydrophobic interactions.
Synthetic Challenges :
Biological Activity
The compound 3-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a quinazoline core fused with a triazole ring and modified by a benzenesulfonyl group and a chlorophenyl methyl group.
| Property | Value |
|---|---|
| Molecular Weight | 404.90 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
| SMILES | O=S(c1ccccc1)(n1nc(-c2ccccc2)nc1NCc(cc1)ccc1Cl)=O |
| InChI | InChI=1S/C21H17ClN4O2S/c22-18-11-7-10-17(14-18)20(28(25,26)19-12-5-2-6-13-19)23-21(24)27-15-16-8-3-1-4-9-16/h1-14,20H,15H2,(H,23,24) |
Anticancer Activity
Several studies have explored the anticancer properties of quinazoline derivatives. For instance, compounds with similar scaffolds have been reported to inhibit the proliferation of various cancer cell lines. Notably, some derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin . The specific compound may exhibit similar properties due to its structural attributes.
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. A study found that certain quinazoline-based compounds displayed activity against atypical strains of mycobacteria . While direct data on the target compound's antimicrobial efficacy is lacking, its chemical structure suggests potential for similar activity.
Enzyme Inhibition
The compound may interact with various biological targets due to its complex structure. Preliminary studies on related compounds indicate potential inhibition of enzymes involved in hypertension and cancer pathways. For example, some quinazoline derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
Case Study 1: Antihypertensive Effects
In a study published in PubMed, a series of triazoloquinazolines were synthesized and evaluated for their antihypertensive activity using spontaneously hypertensive rats (SHR). The results indicated that these compounds significantly reduced blood pressure compared to controls. This suggests that further exploration of the target compound's effects in vivo could yield promising results .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of various quinazoline derivatives against breast cancer cell lines (MCF-7). The study reported significant growth inhibition with some compounds achieving IC50 values below 10 µM. This highlights the potential for developing new anticancer agents based on the triazoloquinazoline framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
